(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
Description
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is a bicyclic pyridine derivative characterized by a cyclopenta[b]pyridine core modified with an O-methyl oxime group. The (E)-configuration refers to the spatial arrangement of the oxime moiety, which influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKWZMJPJWODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as benzyl chloride . The reaction conditions often require the use of a base, such as triethylamine, and solvents like ethanol to facilitate the reaction and crystallization of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The cyclopenta[b]pyridine core provides structural stability and facilitates binding to specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Variants: (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
The (Z)-isomer (CAS 1071727-78-0) shares the same molecular formula (C₉H₁₀N₂O) but differs in the stereochemistry of the oxime group. Key distinctions include:
Halogen-Substituted Derivatives
3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one
- Molecular Formula: C₈H₆ClNO
- Molecular Weight : 167.59 g/mol
- Purity : ≥98% .
- Key Difference : The chloro substituent at position 3 enhances electrophilicity, making it reactive in cross-coupling reactions.
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Core Structure Modifications
5H-Cyclopenta[c]pyridin-7(6H)-one Hydrochloride
- Molecular Formula: C₈H₈ClNO
- Molecular Weight : 169.61 g/mol
5H-Cyclopenta[b]pyridin-7(6H)-one (Parent Ketone)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime, a heterocyclic compound, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on diverse sources.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO, with a molecular weight of 162.19 g/mol. The compound features a cyclopenta[b]pyridine core with an O-methyl oxime functional group. Its synthesis typically involves the cyclization of precursors such as malononitrile and aldehydes under specific conditions, followed by alkylation processes to yield the final product.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds with active sites of these targets, potentially influencing their activity. The structural stability provided by the cyclopenta[b]pyridine core enhances its binding affinity to specific pathways.
Antiviral Activity
Recent studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown promising results against tobacco mosaic virus (TMV). One derivative demonstrated an inactivation effect of 51.1% at a concentration of 500 μg/mL, outperforming commercial antiviral agents like ribavirin .
Insecticidal and Fungicidal Properties
In addition to antiviral activity, related compounds have also been evaluated for their insecticidal and fungicidal properties. Certain derivatives exhibited high larvicidal efficacy against pests such as Plutella xylostella and demonstrated broad-spectrum fungicidal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. For example, one compound achieved an inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL .
Case Studies
- Antiviral Efficacy : A study focused on the modification of cyclopenta[c]pyridine derivatives revealed that specific substitutions significantly enhanced their antiviral efficacy against TMV. The research highlighted the importance of structural modifications in optimizing biological activity .
- Toxicological Assessments : Toxicity studies conducted on promising derivatives showed low toxicity levels in zebrafish models, indicating potential safety for agricultural applications .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, insecticidal |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride | Structure | Antitumor, protein kinase inhibition |
| Cyclopentanpyridine derivatives | Structure | Varied biological activities |
This table illustrates that while many compounds share structural similarities, the specific functional groups and modifications in this compound contribute to its distinct biological profile.
Q & A
Basic Research Question
- ¹H NMR : The (E)-isomer exhibits downfield shifts for protons near the oxime group due to reduced conjugation. For example, the cyclopentane C-H adjacent to the oxime shows a δ 3.2–3.5 ppm split in (E) vs. δ 2.8–3.0 ppm in (Z) .
- IR : A strong C=N stretch at ~1630 cm⁻¹ (E) vs. ~1600 cm⁻¹ (Z) due to conjugation differences.
- MS : Both isomers share the same molecular ion (e.g., [M+H]⁺ = 179.08), but fragmentation patterns differ; the (E)-isomer shows dominant loss of CH₃O (Δm/z = 31) .
Advanced Consideration : X-ray crystallography or NOESY NMR can resolve ambiguities. For example, NOE correlations between the oxime OCH₃ and pyridine protons confirm the (E)-configuration .
What strategies resolve contradictions in reported biological activities of cyclopenta[b]pyridine oximes?
Advanced Research Question
Discrepancies in bioactivity data (e.g., BET inhibition vs. CYP450 modulation) arise from structural nuances:
- Case Study : BET protein inhibition (IC₅₀ < 1 µM) is observed in pyrrolo-pyridinones (), but cyclopenta[b]pyridine oximes may exhibit weaker affinity due to reduced planarity. Validate via competitive binding assays (e.g., TR-FRET) .
- Data Harmonization : Use standardized assays (e.g., same cell lines, ATP concentrations) and control for metabolic stability. For example, liver microsome studies can clarify CYP450-mediated false positives .
How does the O-methyl oxime group influence the compound’s reactivity in transition-metal-catalyzed reactions?
Advanced Research Question
The oxime acts as a directing group in C–H activation:
- Rh(III)-Catalyzed Annulation : The oxime’s N–O bond coordinates to Rh, enabling regioselective C–H functionalization at the pyridine’s β-position. Example: Coupling with alkynes to form fused heterocycles .
- Limitations : Steric hindrance from the O-methyl group may reduce catalytic efficiency. Compare with tert-butyl oximes for improved yields .
What computational methods predict the compound’s pharmacokinetic (PK) properties?
Advanced Research Question
- LogP and Solubility : Predict using QSAR models (e.g., SwissADME). Experimental LogP for analogs is ~1.97 (), suggesting moderate lipophilicity.
- Metabolic Sites : CYP3A4-mediated O-demethylation is likely. Validate via molecular docking (AutoDock Vina) using CYP crystal structures (PDB: 4D75) .
- Blood-Brain Barrier (BBB) Penetration : The compound’s MW (<400) and polar surface area (~60 Ų) suggest limited BBB penetration, aligning with neuroprotective agent design .
What analytical techniques quantify (E)-isomer purity in the presence of (Z)-contaminants?
Basic Research Question
- HPLC : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention times differ by 1.5–2.0 mins .
- Data Interpretation : Calculate enantiomeric excess (ee) via peak area ratios. For >98% purity, ensure baseline separation and validate with spiked standards .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Short-Term Stability : Stable at room temperature in inert atmospheres (N₂) for 6 months ().
- Long-Term Degradation : Hydrolysis of the oxime to the parent ketone occurs in humid conditions (>60% RH). Store at 2–8°C with desiccants (silica gel) .
- Light Sensitivity : UV-Vis studies show decomposition under direct UV light (λ = 254 nm). Use amber vials for storage .
What are the structural analogs of this compound with reported biological activities?
Advanced Research Question
How can reaction mechanisms for oxime formation be validated experimentally?
Advanced Research Question
- Isotopic Labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation into the oxime (MS/MS analysis).
- Kinetic Studies : Monitor reaction progress via in situ IR. A linear free-energy relationship (LFER) plot confirms nucleophilic attack as the rate-determining step .
What safety precautions are required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
